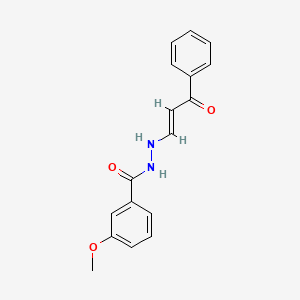
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as MPHP, is a synthetic compound that belongs to the pyrazole class of chemicals. It is a research chemical that has been used in scientific studies to investigate its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its relatively low cost compared to other research chemicals. It is also relatively easy to synthesize and purify. However, one of the limitations of using 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of COX and HDAC enzymes. Another area of research is the investigation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide's potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for more studies to investigate the safety and toxicity of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, as well as its potential for drug interactions with other compounds.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-methylbenzaldehyde and phenylhydrazine to form 3-(4-methylphenyl)-1-phenyl-1H-pyrazole. This intermediate is then reacted with chloroacetyl chloride to form 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. The carboxylic acid is then converted to the amide by reaction with ammonia or an amine. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to have potential as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)16-15(17(18)21)11-20(19-16)14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSSUIGVKTKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B5133911.png)
![4,6,8-trimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5133917.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)

![butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5133953.png)
![ethyl 2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5133954.png)

![2-amino-4'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5133969.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5133975.png)
![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine](/img/structure/B5133987.png)
![4-[(4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5133996.png)
![N-[(1-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5134001.png)

